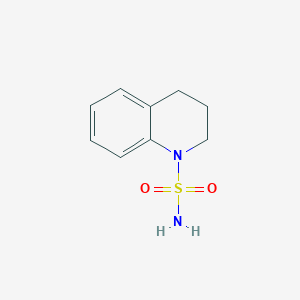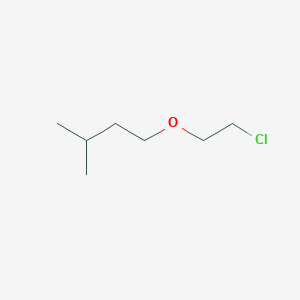
2-(3-Butoxyphenyl)-8-chloroquinoline-4-carbonyl chloride
Übersicht
Beschreibung
2-(3-Butoxyphenyl)-8-chloroquinoline-4-carbonyl chloride is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carbonyl chloride typically involves multiple steps. One common method starts with the preparation of 3-butoxyaniline, which is then subjected to a Friedländer synthesis to form the quinoline core. The introduction of the chloro group at the 8-position can be achieved through electrophilic substitution using reagents like phosphorus oxychloride (POCl3). Finally, the carbonyl chloride group is introduced using thionyl chloride (SOCl2) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Butoxyphenyl)-8-chloroquinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The butoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents like dichloromethane (DCM), and mild bases.
Reduction: Reducing agents (e.g., LiAlH4), anhydrous conditions.
Oxidation: Oxidizing agents (e.g., KMnO4), acidic or basic conditions.
Major Products
Substitution: Corresponding amines or thiols.
Reduction: Alcohols or aldehydes.
Oxidation: Carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2-(3-Butoxyphenyl)-8-chloroquinoline-4-carbonyl chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. The chloro and carbonyl chloride groups are crucial for its binding affinity and specificity. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid
- 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride
Comparison
Compared to similar compounds, 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carbonyl chloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbonyl chloride group makes it more reactive in substitution reactions, while the chloro group enhances its binding affinity to biological targets.
Eigenschaften
IUPAC Name |
2-(3-butoxyphenyl)-8-chloroquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO2/c1-2-3-10-25-14-7-4-6-13(11-14)18-12-16(20(22)24)15-8-5-9-17(21)19(15)23-18/h4-9,11-12H,2-3,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKUSUWBSHWQCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301201814 | |
| Record name | 2-(3-Butoxyphenyl)-8-chloro-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301201814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160255-94-6 | |
| Record name | 2-(3-Butoxyphenyl)-8-chloro-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160255-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Butoxyphenyl)-8-chloro-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301201814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(3-Methylcyclohexyl)oxy]methyl}aniline](/img/structure/B1372777.png)











![[4-(Propan-2-yloxy)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1372796.png)
